molecular formula C16H22N2O5 B1353300 N-benzyloxycarbonyl-L-leucylglycine CAS No. 2706-38-9

N-benzyloxycarbonyl-L-leucylglycine

Cat. No. B1353300
CAS RN: 2706-38-9
M. Wt: 322.36 g/mol
InChI Key: YJNQRRCNDSQTQO-ZDUSSCGKSA-N
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Description

N-benzyloxycarbonyl-L-leucylglycine (N-Boc-Leu-Gly) is an important amino acid derivative used in the synthesis of peptides and proteins. It is a commonly used peptide protecting group and is used in the synthesis of peptides, proteins, and other compounds. N-Boc-Leu-Gly has a wide range of applications in biochemistry and molecular biology, including in the synthesis of peptide hormones, peptide antibiotics, and peptide-based drugs.

Scientific Research Applications

Enzyme Activity Studies

Research has demonstrated that enzymes like leucine aminopeptidase, which do not typically hydrolyze acylated compounds like benzoyl-L-leucylglycine, can hydrolyze dipeptides and tripeptides containing L-leucyl residues. This enzyme, found in various organisms and requiring specific ions for activity, plays a crucial role in protein digestion and metabolism. Studies have further explored its specificity, contributing to our understanding of enzymatic mechanisms and potential therapeutic applications (Smith & Slonim, 1948).

Peptide Synthesis

N-benzyloxycarbonyl-L-leucylglycine plays a significant role in peptide synthesis, as seen in the creation of complex peptides like oxytocin. Its presence in the synthesis of such peptides underlines its importance in the production of bioactive peptides, which have numerous applications in medicine and research (Beyerman, Bontekoe, & Koch, 2010).

Pharmaceutical Research

In pharmaceutical research, derivatives of N-benzyloxycarbonyl-L-leucylglycine have been synthesized for various purposes, such as developing anticonvulsant properties and studying their biodistribution in the body. These studies help in designing new drugs and understanding the pharmacokinetics of peptide-based compounds (Lambert, Gallez, & Poupaert, 1995).

Protein Chemistry

In protein chemistry, N-benzyloxycarbonyl-L-leucylglycine is used to investigate the structure and behavior of peptides and proteins. For instance, studying the hydrolysis rates of L-leucylglycine by specific enzymes provides insights into enzyme specificity and function, which are fundamental in understanding protein interactions and enzymatic pathways (Fleisher, Pankow, & Warmka, 1964).

properties

IUPAC Name

2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(21)17-9-14(19)20)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNQRRCNDSQTQO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263608
Record name N-[(Phenylmethoxy)carbonyl]-L-leucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyloxycarbonyl-L-leucylglycine

CAS RN

2706-38-9
Record name N-[(Phenylmethoxy)carbonyl]-L-leucylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2706-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-leucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BC Challis, F Latif - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… Evaporation of the solvent gave the N-benzyloxycarbonyl-L-leucylglycine ethyl ester as a solid, which was recrystallised from ethyl acetate. …
Number of citations: 13 pubs.rsc.org
K Suzuki - Chemical and pharmaceutical bulletin, 1966 - jstage.jst.go.jp
… ~ carbodiimide yielded N—benzyloxycarbonyl—L—leucylglycine p—nitrophenyl ester (]1). … — dicycthexylcarbodiimide method yielded N—benzyloxycarbonyl—L—leucylglycine p—nitro…
Number of citations: 9 www.jstage.jst.go.jp
M Waki, J Meienhofer - Journal of the American Chemical Society, 1977 - ACS Publications
Applications of the “four-component condensation”(4CC) or “Ugi reaction” to peptide fragment coupling were studied with syntheses of protected di-, tri-, and tetrapeptides. The most …
Number of citations: 81 pubs.acs.org

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